Tyrphostin RG 14620

Description

Overview of Protein Tyrosine Kinases in Cellular Regulation and Disease Pathogenesis

Protein tyrosine kinases (PTKs) are a critical class of enzymes involved in the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to specific tyrosine residues on proteins, acting as molecular "on/off" switches for protein function. news-medical.net These enzymes play fundamental roles in numerous normal cellular processes, including cell growth, differentiation, proliferation, survival, metabolism, and motility, by mediating signal transduction pathways. frontiersin.orgscirp.orgnih.gov PTKs are broadly categorized into two main groups: Receptor Tyrosine Kinases (RTKs) and Non-Receptor Tyrosine Kinases. news-medical.netscirp.orgfrontiersin.org RTKs are transmembrane proteins characterized by an extracellular ligand-binding domain, a single transmembrane alpha-helix, and a cytoplasmic kinase domain. frontiersin.orgnih.gov Upon binding with extracellular ligands, RTKs undergo autophosphorylation, initiating a cascade of intracellular signaling pathways such as the MAPK/RAS and PI3K/AKT pathways, which regulate gene expression and cellular responses. news-medical.netscirp.orgnih.gov

Dysregulation or aberrant activation of PTKs is a significant driving force in the development and progression of a wide array of human diseases. news-medical.netfrontiersin.orgscirp.orgfrontiersin.orgwikipedia.org Mutations in PTKs can lead to uncontrolled cell proliferation and growth, evasion of apoptosis, and promotion of metastasis, particularly in various cancers. news-medical.netscirp.orgnih.gov Beyond oncology, PTK dysfunction is implicated in immunological disorders, inflammatory diseases, neurodegenerative conditions, and diabetes. frontiersin.orgfrontiersin.orgchemimpex.com The central role of PTKs in both normal physiology and disease pathology has made them attractive targets for therapeutic intervention. scirp.orgfrontiersin.orgwikipedia.org

Emergence of Tyrosine Kinase Inhibitors as Therapeutic Agents

The recognition of aberrantly activated protein tyrosine kinases as key drivers of disease pathogenesis has led to the emergence of tyrosine kinase inhibitors (TKIs) as a significant class of therapeutic agents. news-medical.netscirp.orgwikipedia.org TKIs are pharmaceutical drugs designed to block the enzymatic activity of tyrosine kinases, thereby interrupting the abnormal signaling cascades that fuel disease progression. wikipedia.orgclevelandclinic.org Their mechanism of action typically involves inhibiting the transfer of a phosphate group by competing with ATP for binding to the kinase domain or by allosteric modulation. news-medical.netscirp.orgwikipedia.org

A major advantage of TKIs over traditional chemotherapeutic agents is their targeted nature, allowing them to selectively inhibit cancerous cells while minimizing damage to healthy cells. news-medical.netclevelandclinic.org This targeted approach generally results in a more favorable side effect profile compared to conventional broad-spectrum therapies. news-medical.netclevelandclinic.org TKIs have demonstrated substantial improvements in patient outcomes across various conditions, most notably in the treatment of chronic myelogenous leukemia (CML), where they have transformed a life-threatening disease into a manageable chronic illness. wikipedia.orgclevelandclinic.org Examples of clinically approved TKIs include imatinib, gefitinib (B1684475), erlotinib (B232), dasatinib, and sunitinib, which target a range of kinases involved in different malignancies. news-medical.netwikipedia.orgclevelandclinic.orgcancerresearchuk.orgoncodesign-services.com

Historical Context and Development of the Tyrphostin Class of Compounds

The term "tyrphostin," a portmanteau for "tyrosine phosphorylation inhibitor," was first introduced in a 1988 publication. wikipedia.org This seminal work marked the initial description of compounds capable of inhibiting the catalytic activity of the epidermal growth factor receptor (EGFR). wikipedia.org The development of tyrphostins represented a pioneering effort in the systematic search and discovery of small-molecular-weight inhibitors specifically targeting tyrosine phosphorylation, distinguishing them from inhibitors of serine or threonine kinases. wikipedia.org

A significant breakthrough in the early development of tyrphostins was their demonstrated ability to discriminate between the kinase domains of even closely related protein tyrosine kinases, such as EGFR and the insulin (B600854) receptor, and later, EGFR and HER2 (ErbB2). wikipedia.orgresearchgate.net This selectivity underscored the potential for designing highly specific inhibitors. Early members of the tyrphostin class, such as Tyrphostin A9, AG879, AG556, and AG490, laid the groundwork for subsequent research into kinase inhibition. nih.govnih.gov Structurally, many tyrphostins are characterized by a 2-cyanocinnamic acid motif, which contributes to their biological activity. researchgate.netnih.gov This historical development established tyrphostins as a foundational class in the field of tyrosine kinase inhibition, paving the way for the rational design of more potent and selective therapeutic agents.

Significance and Research Trajectory of Tyrphostin RG 14620

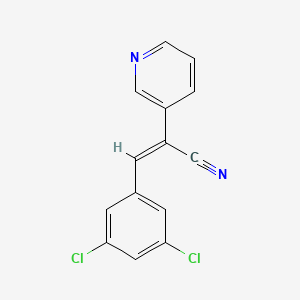

This compound is a synthetic compound belonging to the tyrphostin family, recognized for its role as a selective inhibitor of receptor tyrosine kinases. chemimpex.comontosight.ai Its chemical structure is characterized by a pyridine (B92270) ring, a nitrile group, and a dichlorophenyl moiety, with the chemical formula C14H8Cl2N2. chemimpex.comontosight.ainih.gov Synonyms for this compound include 3-(3,5-Dichlorophenyl)-2-(pyridin-3-yl)acrylonitrile and (E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile. chemimpex.comnih.gov

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), demonstrating an IC50 of 3 µM. medchemexpress.com Its biological activity includes the inhibition of cell proliferation and the induction of apoptosis in tumor cells. chemimpex.com Specifically, this compound has been shown to suppress colony formation and DNA synthesis in EGF-stimulated HER 14 cells with IC50 values of 3 µM and 1 µM, respectively. Similarly, in EGF-stimulated MH-85 cells, it suppresses colony formation with an IC50 of 4 µM and DNA synthesis with an IC50 of 1.25 µM. medchemexpress.com The growth-inhibitory effect of this compound is noted to be irreversible. medchemexpress.com This compound modulates signaling pathways associated with abnormal tyrosine kinase activity, making it a valuable tool in research. ontosight.ai

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target/Cell Type | Assay | IC50 (µM) | Reference |

| EGFR | Inhibition | 3 | medchemexpress.com |

| HER 14 cells | Colony formation | 3 | medchemexpress.com |

| HER 14 cells | DNA synthesis | 1 | medchemexpress.com |

| MH-85 cells | Colony formation | 4 | medchemexpress.com |

| MH-85 cells | DNA synthesis | 1.25 | medchemexpress.com |

The research trajectory of this compound extends across several key areas. In cancer research, it serves as a valuable tool for investigating cancer cell signaling pathways and exploring potential therapeutic strategies due to its ability to inhibit specific tyrosine kinases. chemimpex.comontosight.ai Beyond oncology, researchers utilize it in neuroscience to explore the role of tyrosine kinases in neuronal signaling, which could lead to advancements in understanding neurodegenerative diseases. chemimpex.com Its effects are also being investigated in other diseases where receptor tyrosine kinases play a critical role, such as diabetes. chemimpex.com The properties of this compound make it relevant in drug development, as it contributes to the understanding of targeted therapies that aim to minimize side effects compared to traditional treatments. chemimpex.com

Detailed research findings on its dispositional characteristics in animal models have also been reported. Following intravenous administration in rats and rabbits, less than 22% of the total plasma radioactivity represented the unchanged drug, suggesting extensive metabolism. nih.gov In rats, the major route of excretion was fecal, while in rabbits, both urinary and fecal excretion contributed to a similar extent. nih.gov Percutaneous absorption, based on cumulative excretion of radioactivity up to 96 hours, was estimated at 12.0% in rats and 2.0% in rabbits. nih.gov These findings contribute to a comprehensive understanding of this compound's pharmacological profile.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXIVBJQPBWBHO-UUILKARUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=C/C2=CC(=CC(=C2)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136831-49-7, 138989-57-8 | |

| Record name | RG 14620 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG-14620 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG-14620 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y42W2Q9ZPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action of Tyrphostin Rg 14620

Selective Inhibition of Receptor Tyrosine Kinases

Tyrphostin RG 14620 functions as a selective inhibitor of receptor tyrosine kinases. chemimpex.com This selectivity allows for more precise interventions in signaling pathways. chemimpex.com

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

A primary mechanism of action for this compound is its potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase. medchemexpress.comapexbt.comcaymanchem.com EGFR is a transmembrane glycoprotein (B1211001) whose activation leads to autophosphorylation of its receptor tyrosine kinase, a process involved in regulating cellular proliferation, differentiation, and survival. apexbt.com Overexpression of EGFR is frequently observed in various tumor cell lines and is associated with poor prognosis. apexbt.com

This compound has been shown to dose-dependently inhibit the EGFR-associated tyrosine kinase. apexbt.comnih.gov In HT-22 cells, RG 14620 inhibits the activity of EGF receptor kinase with an IC50 value of 3 μM. apexbt.comcaymanchem.com Another study reported an IC50 of 3 μM for EGFR inhibition. medchemexpress.com Its half-maximal inhibition of EGFR-associated tyrosine kinase has been observed at 7 μM. apexbt.comnih.gov

Table 1: EGFR Kinase Inhibition by this compound

| Target/Cell Line | IC50 (µM) | Reference |

| EGFR | 3 | medchemexpress.com |

| EGF receptor kinase (HT-22 cells) | 3 | apexbt.comcaymanchem.com |

| EGFR-associated tyrosine kinase | 7 (half-maximal inhibition) | apexbt.comnih.gov |

Specificity and Selectivity Profiling Against Other Kinases

While primarily recognized for its EGFR inhibitory activity, this compound also exhibits selectivity towards other targets. It has been demonstrated to specifically block the c-erbB-1/EGFR tyrosine kinase. researchgate.net Furthermore, this compound is a potent and selective modulator of the ATP-binding cassette transporter G2 (ABCG2). nih.gov It directly inhibits the transport function of the ABCG2 protein, enhancing drug-induced apoptosis and reversing multidrug resistance in cancer cell lines that overexpress ABCG2. nih.govselleckchem.com This selectivity for ABCG2 is notable compared to other major ABC drug transporters like ABCB1 and ABCC1. nih.gov

Downstream Signal Transduction Pathway Modulation

The inhibition of receptor tyrosine kinases by this compound leads to significant modulation of downstream signal transduction pathways, impacting critical cellular processes such as proliferation, apoptosis, and DNA synthesis. ontosight.ai

Effects on Cell Proliferation Pathways

This compound effectively suppresses cell proliferation. It has been shown to inhibit EGF-stimulated cancer cell proliferation in vitro and reduce tumor growth in nude mice. apexbt.com The compound inhibits colony formation in a dose-dependent manner, with IC50 values of 3 μM for HER 14 cells and 4 μM for EGF-stimulated MH-85 cells. medchemexpress.com Its growth-inhibitory effect is described as irreversible. medchemexpress.com In human gastric cancer cells (AGS cells), inhibition of the EGFR-associated tyrosine kinase by RG 14620 resulted in dose-dependent growth inhibition, with half-maximal inhibition observed at 7 μM. nih.gov

Table 2: Inhibition of Cell Proliferation and Colony Formation by this compound

| Cellular Process/Cell Line | IC50 (µM) | Reference |

| Colony formation (HER 14 cells, EGF-stimulated) | 3 | medchemexpress.com |

| Colony formation (MH-85 cells, EGF-stimulated) | 4 | medchemexpress.com |

| Growth inhibition (AGS human gastric cancer cells) | 7 (half-maximal inhibition) | nih.gov |

Induction of Apoptotic Mechanisms

This compound has demonstrated the ability to induce apoptosis in tumor cells. chemimpex.com It enhances drug-induced apoptosis in cancer cells that overexpress ABCG2, contributing to the reversal of multidrug resistance. nih.gov Studies indicate that tyrphostin-mediated growth inhibition is associated with morphological changes characteristic of apoptosis, including cytoplasmic condensation and cell detachment, as well as elevated annexin (B1180172) V reactivity. researchgate.net This suggests a direct role in triggering programmed cell death. researchgate.net

Impact on DNA Synthesis

Table 3: Inhibition of DNA Synthesis by this compound

| Cell Line (EGF-stimulated) | IC50 (µM) | Reference |

| HER 14 cells | 1 | medchemexpress.com |

| MH-85 cells | 1.25 | medchemexpress.com |

Molecular Interaction and Binding Characteristics

This compound exhibits specific molecular interactions and binding characteristics that underpin its biological effects. It functions as a selective inhibitor of receptor tyrosine kinases, notably the epidermal growth factor receptor (EGFR) chemimpex.commedchemexpress.com. Beyond its role as an EGFR inhibitor, this compound has also been identified as a potent and selective modulator of the ATP-binding cassette (ABC) drug transporter ABCG2, which is frequently implicated in multidrug resistance in cancer cells nih.govnih.gov. This dual targeting capability highlights its complex interaction profile within cellular systems.

Substrate Binding Site Interaction

Research has demonstrated that this compound interacts with the substrate-binding site of ABCG2. Studies utilizing [125I]IAAP, a photoaffinity analogue of prazosin (B1663645) known to bind directly to the substrate-binding site of ABCG2, have provided insights into this interaction nih.gov. This compound was found to compete with the binding of [125I]IAAP to ABCG2. Specifically, at a concentration of 10 µM, this compound inhibited the photolabeling of [125I]IAAP to ABCG2 by approximately 55%. This finding indicates that this compound directly binds to the substrate-binding site of ABCG2, thereby competing with other drug substrates and contributing to the reversal of chemosensitivity in ABCG2-overexpressing cells nih.gov. Docking analysis further supports that this compound binds within the drug-binding pocket of this transporter nih.govnih.gov.

Table 1: Effect of this compound on ABCG2 Photoaffinity Labeling

| Assay Parameter | Concentration of this compound | Inhibition of [125I]IAAP Photolabeling of ABCG2 |

| [125I]IAAP Photoaffinity Labeling of ABCG2 | 10 µM | ~55% |

ATP-Competitive Inhibition Dynamics

Tyrphostins, as a class of small molecules that block tyrosine kinases, are known to act as both ATP-competitive and allosteric inhibitors researchgate.net. For this compound, its interaction with ABCG2 involves the stimulation of ATP hydrolysis nih.govnih.gov. This stimulation of ATP hydrolysis by ABCG2 in the presence of this compound suggests an influence on the transporter's energy-dependent functions nih.govnih.gov. While some tyrphostins are explicitly characterized as ATP-competitive inhibitors by competing with ATP for binding to the ATP binding site of the receptor, the direct ATP-competitive nature of this compound against EGFR is supported by its inhibitory effects on EGF-stimulated cell processes medchemexpress.comresearchgate.net. For instance, RG 14620 inhibits colony formation and DNA synthesis in cells stimulated by EGF, with IC50 values in the low micromolar range medchemexpress.com. This inhibition of EGF-stimulated cellular activities is consistent with a mechanism that interferes with the ATP-dependent phosphorylation activity of EGFR.

Table 2: Inhibitory Effects of this compound on EGF-Stimulated Cell Processes

| Cell Line | Process Inhibited | Stimulant | IC50 (µM) |

| HER 14 | Colony Formation | 50 ng/mL EGF | 3 |

| HER 14 | DNA Synthesis | 50 ng/mL EGF | 1 |

| MH-85 | Colony Formation | EGF | 4 |

| MH-85 | DNA Synthesis | EGF | 1.25 |

Biological Effects and Therapeutic Potential of Tyrphostin Rg 14620

Oncology Applications

The potential of Tyrphostin RG 14620 as a therapeutic agent is most prominently studied in the context of oncology. Its ability to interfere with the signaling cascades that drive malignant cell proliferation has made it a subject of interest in various cancer types.

Inhibition of Cancer Cell Proliferation Across Diverse Malignancies

Scientific investigations have demonstrated that this compound can suppress the proliferation of a range of cancer cell lines in laboratory settings. This inhibitory effect is often dose-dependent, highlighting its potential as a targeted therapy.

Currently, there is a lack of specific research data available in the public domain detailing the direct effects of this compound on the proliferation of endometrial carcinoma cell lines. While other tyrosine kinase inhibitors have been studied in this context, information specifically pertaining to RG 14620 remains to be elucidated.

This compound has been shown to suppress cancer cell proliferation that is stimulated by epidermal growth factor (EGF) in vitro in human squamous cell carcinoma. nih.govhuji.ac.il In a cell line referred to as HER 14, which is stimulated by EGF, this compound inhibited both colony formation and DNA synthesis in a dose-dependent manner. medchemexpress.com The concentration required to inhibit 50% of colony formation (IC50) was found to be 3 µM, and for DNA synthesis, the IC50 was 1 µM. medchemexpress.com

| Cell Line | Effect | IC50 Value |

|---|---|---|

| HER 14 | Inhibition of Colony Formation | 3 µM |

| HER 14 | Inhibition of DNA Synthesis | 1 µM |

This compound has demonstrated potent growth-inhibitory effects on urological malignancies in a dose-dependent manner. nih.govbgu.ac.il The compound was effective against three transitional cell carcinoma (bladder cancer) cell lines and three renal cell carcinoma cell lines. nih.govbgu.ac.il The half-maximal inhibitory concentrations (IC50) for these cell lines were found to range between 3 and 16 µM. nih.govbgu.ac.il Complete inhibition of cell growth was achieved at concentrations between 10 and 30 µM. nih.gov

| Cancer Type | Cell Line | IC50 Range (µM) |

|---|---|---|

| Bladder Carcinoma | RT4 | 3 - 16 |

| J82 | ||

| T24 | ||

| Renal Carcinoma | A-498 | |

| Caki-1 | ||

| Caki-2 |

There is currently no specific information available from the reviewed scientific literature regarding the direct antiproliferative effects of this compound on gastric cancer cell lines. Studies on other tyrphostins, such as RG13022, have shown inhibitory effects on gastric tumor proliferation, suggesting that this class of compounds may have potential in this area, though specific data for RG 14620 is needed. nih.gov

Breast Cancer Cell Lines

While specific comprehensive studies detailing the effects of this compound across a wide panel of breast cancer cell lines are not extensively documented in the reviewed literature, its known mechanism of action as an EGFR inhibitor suggests potential therapeutic relevance. EGFR is frequently overexpressed in certain subtypes of breast cancer, contributing to tumor growth and progression. By inhibiting EGFR, this compound can interfere with downstream signaling pathways that control cell proliferation and survival.

Research on other EGFR inhibitors and related compounds in breast cancer models, such as MDA-MB-231 and MCF-7 cells, has shown varied responses, often dependent on the specific molecular characteristics of the cell line, including the status of hormone receptors and other signaling pathways. medchemexpress.comnih.gov For instance, the aggressiveness of MDA-MB-231 cells has been linked to signaling pathways that could be influenced by EGFR inhibition. medchemexpress.com The general anti-proliferative effects of tyrphostins suggest that RG 14620 would likely inhibit the growth of breast cancer cells that are dependent on EGFR signaling.

Apoptosis Induction in Tumor Cells

This compound has been demonstrated to enhance drug-induced apoptosis in tumor cells. elsevierpure.comoup.com This pro-apoptotic effect is particularly significant in the context of multidrug-resistant cancer cells. By inhibiting the mechanisms that protect cancer cells from the cytotoxic effects of chemotherapeutic agents, RG 14620 can restore their sensitivity to apoptosis-inducing drugs. The induction of apoptosis is a key mechanism through which many anticancer therapies eliminate tumor cells. Some tyrphostins have been shown to induce a form of programmed cell death, which underscores the potential of this class of compounds in cancer treatment. nih.gov The ability of this compound to promote apoptosis contributes to its potential as an adjunct in chemotherapy regimens.

Modulation of Multidrug Resistance (MDR)

A primary area of investigation for this compound is its ability to modulate multidrug resistance (MDR) in cancer cells. elsevierpure.comoup.com MDR is a major obstacle in cancer treatment, where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. amegroups.org This phenomenon is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump chemotherapeutic drugs out of the cancer cells, thereby reducing their intracellular concentration and efficacy. amegroups.orgaacrjournals.org

This compound has been identified as a potent modulator of the ABC transporter ABCG2, also known as breast cancer resistance protein (BCRP). elsevierpure.comnih.gov Overexpression of ABCG2 is a key mechanism of resistance to many common anticancer drugs. aacrjournals.org Studies have shown that this compound can effectively reverse ABCG2-mediated multidrug resistance. elsevierpure.comoup.com It achieves this by directly interacting with the ABCG2 transporter and inhibiting its drug efflux function. elsevierpure.com This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells. elsevierpure.com

Biochemical assays have confirmed this interaction, demonstrating that this compound stimulates the ATP hydrolysis activity of ABCG2 and inhibits the photoaffinity labeling of the transporter, which is indicative of a direct binding interaction. elsevierpure.comoup.com

By reversing ABCG2-mediated drug resistance, this compound enhances the chemosensitivity of multidrug-resistant cancer cells. elsevierpure.comoup.com At non-toxic concentrations, it can restore the sensitivity of these cells to various ABCG2 substrate drugs. elsevierpure.com This sensitizing effect has been observed in different cancer cell lines that overexpress ABCG2. elsevierpure.com The ability to enhance chemosensitivity makes this compound a promising candidate for combination therapy with conventional anticancer drugs, potentially allowing for lower doses of cytotoxic agents and reducing side effects.

A significant finding is the selectivity of this compound for the ABCG2 transporter over other major ABC transporters like ABCB1 (P-glycoprotein) and ABCC1 (MRP1). elsevierpure.comoup.com While many EGFR inhibitors can reverse MDR, they often lack specificity and interact with multiple ABC transporters. elsevierpure.com In contrast, studies have shown that this compound does not significantly reverse ABCB1-mediated or ABCC1-mediated drug resistance. elsevierpure.com This selectivity is advantageous as it could lead to more targeted therapeutic approaches with a more predictable spectrum of drug interactions.

Table 1: Interaction of this compound with ABC Transporters

| ABC Transporter | Interaction with this compound | Effect on Drug Resistance |

|---|---|---|

| ABCG2 (BCRP) | Potent and selective modulator | Reverses resistance to ABCG2 substrate drugs |

| ABCB1 (P-gp) | No significant interaction | Does not reverse ABCB1-mediated resistance |

| ABCC1 (MRP1) | No significant interaction | Does not reverse ABCC1-mediated resistance |

Potential Beyond Oncology

The therapeutic potential of this compound may extend beyond cancer treatment. Its primary mechanism of action, the inhibition of tyrosine kinases, is relevant to other pathological conditions.

Research has indicated that tyrphostins can offer protection to neuronal cells against oxidative stress-induced cell death. Oxidative stress is a key factor in the pathogenesis of various neurodegenerative diseases. The protective effects of tyrphostins in neuronal cells are mediated through different mechanisms, including acting as antioxidants and modulating mitochondrial function to reduce the generation of reactive oxygen species. Given that this compound is a member of this family, it holds potential for investigation in the context of neurodegenerative disorders.

Furthermore, the broader family of EGFR inhibitors and tyrphostins has been studied in the context of metabolic diseases like diabetes. Some tyrphostins have been shown to inhibit the tyrosine kinase activity of the insulin-like growth factor-1 (IGF-1) and insulin (B600854) receptors, thereby affecting hormone-stimulated cell proliferation. oup.comnih.gov Additionally, EGFR inhibitors have demonstrated the ability to improve diabetic nephropathy and insulin resistance in preclinical models of type 2 diabetes. nih.gov These findings suggest that the signaling pathways targeted by this compound are also implicated in metabolic regulation, opening a potential avenue for its investigation in diabetes and related complications.

Table 2: Research Findings on this compound

| Area of Research | Key Findings | Supporting Evidence |

|---|---|---|

| Apoptosis | Enhances drug-induced apoptosis in tumor cells. elsevierpure.comoup.com | Observed in multidrug-resistant cancer cell lines. elsevierpure.com |

| Multidrug Resistance | Potently and selectively reverses ABCG2-mediated MDR. elsevierpure.comoup.com | Stimulates ABCG2 ATPase activity and inhibits drug efflux. elsevierpure.com |

| Chemosensitivity | Increases the sensitivity of resistant cells to chemotherapy. elsevierpure.comoup.com | Effective at non-toxic concentrations in vitro. elsevierpure.com |

| Neuroprotection | Tyrphostin family shows protection against oxidative stress in neurons. | Potential application in neurodegenerative diseases. |

| Metabolic Diseases | Related compounds affect insulin signaling pathways. oup.comnih.govnih.gov | Potential for investigation in diabetes and its complications. |

Investigations in Neurodegenerative Disorders

While direct research on this compound in neurodegenerative disorders is limited, the broader tyrphostin family has been studied for its neuroprotective properties. A key factor in many neurodegenerative diseases is oxidative stress, which leads to neuronal cell death. mdpi.com Research has shown that various tyrphostin compounds can protect neuronal cells from this oxidative stress-induced death through several mechanisms. nih.gov

Some tyrphostins function as direct antioxidants, scavenging the reactive oxygen species that damage cells. Others act as mitochondrial uncouplers, which reduces the production of these damaging species within the mitochondria. A third mechanism observed involves increasing the basal levels of glutathione, a crucial cellular antioxidant. nih.gov These findings suggest that the tyrphostin class of compounds has the potential to offer protection against the cellular damage characteristic of neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govbiorxiv.org However, specific studies confirming these effects for this compound are not prominently available in the current scientific literature.

Research in Diabetes Mellitus Pathophysiology

The pathophysiology of diabetes mellitus, particularly Type 2, involves defects in insulin signaling and glucose metabolism. mdpi.com Protein tyrosine kinases are integral to the insulin signaling cascade; the insulin receptor itself is a tyrosine kinase that, when activated, initiates a series of phosphorylation events leading to glucose uptake by cells. nih.govnih.gov

Exploration in Psoriasis Treatment

Psoriasis is a chronic inflammatory skin condition characterized by the hyperproliferation of keratinocytes. The Epidermal Growth Factor Receptor (EGFR) is known to play a significant role in this process. Since this compound is an EGFR inhibitor, it holds potential as a therapeutic agent for psoriasis. researchgate.net

Studies on other tyrphostins that also inhibit EGFR kinase have demonstrated the ability to arrest the growth of psoriatic keratinocytes in vitro. This inhibition of proliferation occurs without causing cytotoxic effects, suggesting a favorable profile for therapeutic use. The potency of these compounds in halting keratinocyte growth directly correlates with their ability to inhibit the EGFR kinase. This line of research presents a strong rationale for investigating this compound as a potential novel treatment for psoriasis. mdpi.com

| Research Area | Key Findings |

| Psoriasis | Tyrphostins that inhibit EGFR kinase can suppress the proliferation of psoriatic keratinocytes. |

| Mechanism | The anti-proliferative effect is linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR). |

| Potential | As an EGFR inhibitor, this compound is a candidate for further research in psoriasis therapy. |

Broader Biological Activities of Tyrphostin Class Compounds (General Context)

The therapeutic potential of the tyrphostin family extends beyond the specific applications of a single compound, with various members demonstrating a range of biological activities in preclinical studies.

Anti-Arthritic Effects

Several tyrphostin compounds have shown significant anti-inflammatory properties in animal models of arthritis. For example, Tyrphostin AG126 and Tyrphostin AG490 have been investigated for their effects on acute and chronic inflammation.

In a model of collagen-induced arthritis, Tyrphostin AG126 was found to reduce the clinical signs of the disease, including paw edema and joint injury. researchgate.net It also decreased the expression of pro-inflammatory molecules like inducible nitric oxide synthase and cyclooxygenase-2 in the affected joints. nih.govresearchgate.net Similarly, Tyrphostin AG490, a Janus kinase (JAK) 2 inhibitor, has been shown to ameliorate cartilage and bone destruction in a mouse model of osteoarthritis. nih.gov This effect was associated with a decrease in the expression of key signaling molecules involved in inflammation and bone erosion. nih.gov

| Compound | Model | Observed Effects |

| Tyrphostin AG126 | Collagen-Induced Arthritis | Reduced clinical signs, paw edema, and joint injury. Decreased pro-inflammatory molecule expression. nih.govresearchgate.net |

| Tyrphostin AG490 | Collagenase-Induced Osteoarthritis | Ameliorated cartilage and bone destruction. Decreased expression of inflammatory signaling molecules. nih.gov |

Antiviral Activities (e.g., EMCV, HCV)

The tyrphostin class has also been explored for its antiviral capabilities. Research has identified that certain host-cell kinases are essential for the replication of various viruses. By inhibiting these kinases, tyrphostins can disrupt the viral life cycle.

One notable example is Tyrphostin AG1478, which has demonstrated antiviral activity against both Encephalomyocarditis Virus (EMCV) and Hepatitis C Virus (HCV). nih.govnih.gov This activity is attributed to its inhibition of the host enzyme phosphatidylinositol 4-kinase IIIα (PI4KA), which both viruses require for their genome replication. nih.gov The discovery of this dual-action—inhibiting both EGFR and PI4KA—highlights the potential for tyrphostins to be repurposed as broad-spectrum antiviral agents. nih.gov

Inhibition of Oxidative Stress-Induced Transient Receptor Potential (TRP) Channel Activation

Transient Receptor Potential (TRP) channels are a group of ion channels that are involved in various sensory processes, including pain and inflammation. Several of these channels, such as TRPA1 and TRPM2, are sensitive to oxidative stress. nih.gov The activation of these channels by reactive oxygen species can exacerbate inflammatory diseases.

Research has shown that tyrphostin compounds can inhibit the activation of these oxidative stress-sensitive TRP channels. Specifically, compounds like AG555 and AG556 were found to be more potent than other related tyrphostins at blocking the activation of TRPM2 and TRPA1 channels induced by hydrogen peroxide. This inhibitory action suggests that tyrphostins could be developed as therapeutic agents for diseases where TRP channel activation by oxidative stress plays a pathological role. nih.gov

Preclinical Research and Experimental Models

In Vitro Studies

In vitro research has been fundamental in characterizing the biological effects of Tyrphostin RG 14620, particularly its role as an inhibitor of cellular growth and survival pathways.

The anti-proliferative effects of this compound have been investigated across a diverse panel of human cancer cell lines. Early studies utilized HER 14 cells, which are dependent on the epidermal growth factor receptor (EGFR) for growth, and the human squamous cell carcinoma line MH-85. glpbio.com The compound's activity was also assessed in urological malignancies, using three transitional cell carcinoma lines (RT4, J82, and T24) and three renal cell carcinoma lines (A-498, Caki-1, and Caki-2). researchgate.net Further research expanded its evaluation to include small cell lung cancer (SCLC) cell lines H-345 and H-69, and the neuronal cell line HT-22. nih.govresearchgate.net

The cytostatic and cytotoxic potential of this compound has been quantified using various standard proliferation assays. Colony formation assays, which measure the ability of single cells to grow into colonies, were employed to determine the long-term impact of the compound on cell viability. glpbio.com In these experiments, cells are cultured for an extended period (e.g., 10 days) in the presence of the inhibitor, after which colonies are fixed, stained, and counted. glpbio.com Additionally, DNA synthesis assays were used to assess the immediate effect of the compound on cell proliferation by measuring the incorporation of labeled nucleotides into newly synthesized DNA. glpbio.com

The potency of this compound as a growth inhibitor is defined by its half-maximal inhibitory concentration (IC50), the concentration at which a specific biological function is inhibited by 50%. The IC50 values for RG 14620 have been determined in various cell lines and assays. It was identified as an EGFR inhibitor with an IC50 of 3 µM. glpbio.com In EGF-stimulated HER 14 cells, RG 14620 inhibited colony formation with an IC50 of 3 µM and DNA synthesis with an IC50 of 1 µM. glpbio.com Similarly, in EGF-stimulated MH-85 cells, the IC50 values were 4 µM for colony formation and 1.25 µM for DNA synthesis. glpbio.com In a broader screening against bladder and renal carcinoma cell lines, the IC50s for proliferation inhibition ranged between 3 and 16 µM. researchgate.net For the SCLC cell lines H-345 and H-69, the IC50 for growth inhibition in liquid culture was determined to be 7 µM. researchgate.net Another study reported that Tyrphostin RG-14620 dose-dependently inhibited the EGFR-associated tyrosine kinase with a half-maximal inhibition at 7 µM. glpbio.com

| Cell Line/Target | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| EGFR | Cell-based Kinase Assay | 3 | glpbio.comnih.gov |

| HER 14 | Colony Formation | 3 | glpbio.com |

| HER 14 | DNA Synthesis | 1 | glpbio.com |

| MH-85 | Colony Formation | 4 | glpbio.com |

| MH-85 | DNA Synthesis | 1.25 | glpbio.com |

| RT4, J82, T24, A-498, Caki-1, Caki-2 | Proliferation Assay | 3 - 16 | researchgate.net |

| H-345, H-69 | Liquid Culture Growth | 7 | researchgate.net |

| EGFR-associated Tyrosine Kinase | Biochemical Assay | 7 | glpbio.com |

This compound has been noted for its capacity to induce apoptosis, or programmed cell death, in tumor cells. chemimpex.com While the specific methodologies used to analyze apoptosis and cell cycle effects for RG 14620 are not detailed in the available literature, standard techniques are commonly employed for such investigations. Apoptosis is often assessed by flow cytometry, which can detect changes in the cell membrane using Annexin (B1180172) V staining or analyze DNA fragmentation. nih.govbio-rad-antibodies.com Cell cycle analysis is also typically performed using flow cytometry, where cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). bdbiosciences.comresearchgate.net

The primary mechanism of action for this compound is the inhibition of tyrosine kinase activity, specifically that of the Epidermal Growth Factor Receptor (EGFR). glpbio.comnih.gov

The engagement of RG 14620 with its target, the EGFR, has been characterized biochemically. A key method to demonstrate inhibition is the assessment of receptor autophosphorylation. Upon ligand binding, the EGFR dimerizes and phosphorylates itself on specific tyrosine residues, an event that initiates downstream signaling cascades. nih.gov Studies on tyrphostins have utilized immunoblotting (Western blotting) to detect the levels of phosphorylated EGFR. nih.gov In this technique, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the receptor. nih.gov A reduction in the signal for phospho-EGFR in the presence of the inhibitor confirms target engagement and functional inhibition of the kinase activity. researchgate.net For instance, research on the related compound RG13022 demonstrated inhibition of EGF-stimulated tyrosine phosphorylation of EGFR in A431 and MKN45 cells using Western blotting. nih.gov

Biochemical Characterization of Target Engagement

Protein Phosphorylation Analysis (e.g., Western Blot for EGFR, AKT, p70S6)

As an inhibitor of EGFR, this compound is expected to directly impact the phosphorylation state of the receptor itself and key downstream signaling proteins. The binding of a ligand, such as epidermal growth factor (EGF), to EGFR typically induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways like the PI3K/AKT/mTOR cascade, which plays a crucial role in cell proliferation, survival, and growth.

Table 1: Expected Outcome of this compound on Protein Phosphorylation

| Protein | Expected Phosphorylation Change | Pathway |

| EGFR | Decreased | Receptor Tyrosine Kinase |

| AKT | Decreased | PI3K/AKT/mTOR |

| p70S6K | Decreased | PI3K/AKT/mTOR |

Note: This table represents the anticipated effects based on the known mechanism of action of EGFR inhibitors. Specific experimental data for this compound is not available.

ATP Hydrolysis Assays

The kinase activity of EGFR is dependent on its ability to bind adenosine (B11128) triphosphate (ATP) and hydrolyze it to adenosine diphosphate (B83284) (ADP), transferring the gamma-phosphate to tyrosine residues on substrate proteins. This compound, like other tyrosine kinase inhibitors, is believed to act as a competitive inhibitor of ATP at its binding site on the EGFR kinase domain.

ATP hydrolysis assays are utilized to measure the rate of this enzymatic reaction and to determine the inhibitory potential of compounds like RG 14620. In such an assay, a purified EGFR kinase domain would be incubated with ATP and a substrate in the presence of varying concentrations of the inhibitor. The rate of ATP hydrolysis, often measured by quantifying the amount of ADP produced, would be expected to decrease with increasing concentrations of this compound. This would confirm its mechanism of action as an inhibitor of the EGFR's catalytic activity. However, specific experimental results from ATP hydrolysis assays for this compound have not been detailed in the available scientific literature.

Photoaffinity Labeling Experiments

Photoaffinity labeling is a powerful technique used to identify and characterize the binding of a ligand to its target protein. This method involves a chemically modified version of the ligand that incorporates a photoreactive group. Upon exposure to UV light, this group becomes activated and forms a covalent bond with the protein at or near the binding site.

In the context of this compound, a photoaffinity analog could be synthesized to definitively prove its direct binding to EGFR. Such an experiment would involve incubating the photoaffinity probe with cell lysates or purified EGFR, followed by UV irradiation to induce covalent cross-linking. The labeled EGFR could then be identified through techniques like SDS-PAGE and autoradiography or mass spectrometry. This would provide unequivocal evidence of a direct interaction between RG 14620 and its target. At present, there are no published studies detailing the use of photoaffinity labeling to investigate the binding of this compound to EGFR.

Genetic Manipulation Techniques (e.g., siRNA, Gene Transfection)

Genetic manipulation techniques, such as small interfering RNA (siRNA) and gene transfection, are valuable tools for studying the role of specific genes in cellular processes and for validating the targets of pharmacological agents. For instance, siRNA can be used to specifically knock down the expression of EGFR in cancer cells.

If cells treated with EGFR-specific siRNA show a similar phenotype to cells treated with this compound (e.g., reduced proliferation or increased apoptosis), it would provide strong evidence that the effects of the compound are mediated through the inhibition of EGFR. Conversely, overexpressing EGFR through gene transfection could potentially confer resistance to the inhibitory effects of RG 14620. While these experimental approaches are standard in drug development, there is no specific literature available that describes the use of siRNA or gene transfection in studies involving this compound.

In Vivo Studies

Xenograft Models in Immunodeficient Mice

To evaluate the anti-tumor efficacy of this compound in a living organism, preclinical studies often employ xenograft models in immunodeficient mice, such as nude or SCID mice. These mice lack a functional immune system, which allows for the transplantation and growth of human tumor cells without rejection.

In studies involving this compound, human cancer cell lines known to overexpress EGFR, such as the H-85 cell line, have been used to establish subcutaneous tumors in nude mice. Once the tumors reach a palpable size, the mice are treated with the compound to assess its effect on tumor growth.

Assessment of Tumor Growth Inhibition

The primary endpoint in xenograft studies is typically the assessment of tumor growth inhibition. Tumor volume is measured regularly throughout the treatment period and compared between the treated and control (vehicle-treated) groups.

It has been reported that this compound inhibits the growth of H-85 tumors in nude mice. medchemexpress.com However, detailed quantitative data, such as tumor growth curves or the percentage of tumor growth inhibition, are not available in the public domain. Such data would be crucial for a comprehensive evaluation of the compound's in vivo efficacy and for determining its therapeutic potential.

Table 2: Summary of In Vivo Studies with this compound

| Experimental Model | Cell Line | Key Finding |

| Nude Mouse Xenograft | H-85 | Inhibition of tumor growth |

Note: Specific quantitative data on the extent of tumor growth inhibition is not publicly available.

Survival Studies in Tumor-Bearing Models

Information regarding the impact of this compound on the survival of preclinical tumor-bearing models is not available in the reviewed scientific literature. Consequently, no detailed research findings or data tables can be provided for this section.

Further research and publication in peer-reviewed journals are necessary to determine the in vivo efficacy and potential survival benefits of this compound in various cancer models. Without such studies, a critical aspect of the preclinical evaluation of this compound remains unknown.

Mechanisms of Resistance to Tyrphostin Rg 14620

Intrinsic Resistance Pathways

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug from the outset. frontiersin.org Key signaling pathways within the cancer cell can determine its initial response to EGFR inhibition by Tyrphostin RG 14620.

The status of the tumor suppressor gene PTEN (phosphatase and tensin homologue deleted on chromosome 10) is a critical determinant of sensitivity to EGFR inhibitors like RG 14620. nih.govmpu.edu.mo PTEN functions as a negative regulator of the PI3K/AKT signaling pathway, a key downstream effector of EGFR. nih.govpharmacytimes.com

Research in endometrial cancer cell lines has demonstrated that cells with intact, functional PTEN are sensitive to RG 14620. nih.govpatsnap.com Conversely, cells with loss or inactivation of PTEN function exhibit resistance to the compound. nih.govmpu.edu.mo The loss of PTEN function leads to constitutive activation of the PI3K/AKT pathway, which promotes cell proliferation and survival, thereby overriding the inhibitory effects of RG 14620 on the EGFR pathway. mpu.edu.mopatsnap.com Studies have shown that reintroducing PTEN into cells that have lost it can reverse this resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.govmpu.edu.mo

The development of intrinsic resistance to this compound is intricately linked to the interplay between EGFR and AKT signaling pathways, particularly in the context of PTEN loss. nih.govmpu.edu.mo In cancer cells lacking functional PTEN, there is a significant increase in the levels of EGFR, phosphorylated EGFR (phospho-EGFR), AKT, and phosphorylated AKT (phospho-AKT). nih.govpatsnap.com This upregulation creates a robust pro-survival signaling network that is less dependent on the signals originating from the EGFR itself, thus diminishing the inhibitor's effectiveness. nih.govuantwerpen.be

In PTEN-deficient endometrial cancer cells, treatment with RG 14620 fails to adequately decrease the levels of phospho-AKT, a key marker of AKT pathway activation. nih.gov This sustained AKT activation allows the cancer cells to bypass the EGFR blockade and maintain their proliferation and survival. nih.govnih.gov This highlights a mechanism where PTEN loss leads to a signaling environment, characterized by heightened EGFR and AKT activity, that confers intrinsic resistance to EGFR inhibition. nih.govmpu.edu.mo

| Cell Line | PTEN Status | Response to RG 14620 | Key Molecular Changes with PTEN Loss |

|---|---|---|---|

| HEC-1A | Intact | Sensitive | N/A |

| Ishikawa | Intact (by transfection) | Sensitive | N/A |

| HEC-1A (PTENkd) | Knockdown (Loss of function) | Resistant | Increased EGFR, phospho-EGFR, AKT, phospho-AKT |

| Ishikawa | Loss of function | Resistant | Increased EGFR, phospho-EGFR, AKT, phospho-AKT |

Acquired Resistance Mechanisms

Acquired resistance develops in tumors that are initially sensitive to a therapy, following a period of treatment. nih.govnih.gov The mechanisms are diverse and can involve changes to the drug's target, the activation of alternative signaling routes, or modifications in drug transport. nih.govnih.gov

A primary mechanism of acquired resistance to TKIs is the development of secondary mutations in the kinase domain of the target protein. nih.govmdpi.com For an EGFR inhibitor like this compound, this would involve mutations in the EGFR gene. A well-documented example for other EGFR TKIs is the T790M "gatekeeper" mutation, which increases the affinity of the kinase for ATP, thereby reducing the binding efficiency of the inhibitor. mdpi.comnih.gov While specific secondary mutations conferring resistance to RG 14620 are not extensively detailed in the literature, it is a probable mechanism based on the patterns observed with other drugs in its class. nih.govnih.gov Another on-target alteration can be the amplification of the EGFR gene, which can increase the total amount of the target protein to a level that overwhelms the inhibitor. researchgate.net

Cancer cells can develop resistance by activating "bypass tracks" or compensatory signaling pathways that provide alternative routes for growth and survival signals, rendering the inhibition of the primary target ineffective. nih.govnih.govnih.gov This is a common form of off-target acquired resistance. nih.gov For EGFR inhibitors, several such pathways have been identified:

MET Amplification: Amplification of the MET receptor tyrosine kinase gene can lead to its overexpression and activation, which in turn activates downstream pathways like PI3K/AKT and RAS/MAPK, bypassing the need for EGFR signaling. nih.govmdpi.com

HER2 Amplification: Similar to MET, amplification of ERBB2 (the gene for HER2), another member of the EGFR family, can also drive resistance. mdpi.com

Downstream Pathway Activation: Mutations or amplification of components downstream of EGFR, such as in the KRAS or BRAF genes, can lead to constitutive activation of the MAPK pathway, making the cells independent of upstream signals from EGFR. nih.govnih.gov

These compensatory mechanisms effectively rewire the cell's signaling network to circumvent the drug-induced blockade. nih.govnih.gov

| Mechanism Category | Specific Alteration | Consequence |

|---|---|---|

| On-Target | Secondary EGFR mutations (e.g., T790M) | Alters drug binding site, reduces inhibitor efficacy. mdpi.commdpi.com |

| On-Target | EGFR gene amplification | Increases target protein level, overwhelming the inhibitor. researchgate.net |

| Off-Target (Bypass) | MET gene amplification | Activates parallel signaling (PI3K/AKT, MAPK). nih.gov |

| Off-Target (Bypass) | HER2 (ERBB2) gene amplification | Activates alternative receptor tyrosine kinase signaling. mdpi.com |

| Off-Target (Downstream) | KRAS/BRAF mutations | Constitutively activates the downstream MAPK pathway. nih.gov |

Enhanced drug efflux is a mechanism where cancer cells actively pump therapeutic agents out of the cell, reducing the intracellular drug concentration to sub-therapeutic levels. researchgate.netnih.govresearchgate.net This process is mediated by membrane transporter proteins, such as those from the ATP-binding cassette (ABC) superfamily. nih.gov Overexpression of these pumps can lead to multidrug resistance (MDR). mdpi.com

The interaction of this compound with these pumps is complex. Some research indicates that RG 14620 can act as a potent and selective modulator of ABCG2 (also known as breast cancer resistance protein, BCRP), an important efflux pump. patsnap.com In this role, RG 14620 can actually enhance the sensitivity of resistant cells to other chemotherapeutic agents by inhibiting the pump's efflux function. patsnap.com However, it is plausible that overexpression of other, different efflux pumps for which RG 14620 might be a substrate could still represent a potential mechanism of acquired resistance, though this is not as well-documented as other resistance pathways for this specific compound. nih.govmdpi.com

Strategies to Overcome Resistance

To counter the development of resistance to this compound and related EGFR inhibitors, several therapeutic strategies are under investigation. These approaches aim to either restore the cellular pathways that sensitize cells to the drug or to inhibit the specific mechanisms driving resistance.

The loss of function of tumor suppressor genes is a hallmark of cancer and a documented mechanism of resistance to EGFR-TKIs. nih.govresearchgate.net One of the most critical tumor suppressors in this context is the Phosphatase and Tensin Homolog (PTEN). nih.gov PTEN functions as a negative regulator of the PI3K/Akt signaling pathway, a crucial downstream cascade that promotes cell survival, proliferation, and growth. nih.govnih.gov

When cancer cells lose PTEN function through mutations, deletions, or epigenetic silencing, the PI3K/Akt pathway becomes constitutively active. nih.govnih.gov This sustained pro-survival signaling can override the growth-inhibitory signals from EGFR blockade by agents like this compound, rendering the treatment ineffective. nih.govresearchgate.net Therefore, a therapeutic strategy to overcome this form of resistance is the reintroduction of functional PTEN. Restoring PTEN expression or function could re-establish the negative regulation of the PI3K/Akt pathway, thereby re-sensitizing cancer cells to EGFR inhibition. nih.gov This approach highlights the potential of gene therapies or novel molecules that mimic PTEN function as a means to overcome resistance. nih.gov

The mammalian Target of Rapamycin (B549165) (mTOR) is a key protein kinase downstream of the PI3K/Akt pathway that integrates signals to control cell growth and proliferation. frontiersin.orgnih.gov Given that activation of the PI3K/Akt/mTOR pathway is a common resistance mechanism to EGFR inhibitors, a logical strategy is to simultaneously block this pathway. pnas.org

Combining an EGFR inhibitor with an mTOR inhibitor can create a synergistic anti-tumor effect. nih.govmdpi.com This dual-inhibition strategy prevents the cancer cell from relying on the mTOR pathway as an escape route when the EGFR pathway is blocked. nih.gov Research has shown that a combination therapy involving an mTOR inhibitor with paclitaxel (B517696) and this compound can act synergistically to enhance cell death in endometrial cancer cells. nih.gov This suggests that co-targeting mTOR can effectively counter resistance and improve the therapeutic efficacy of this compound.

A major cause of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps that actively expel chemotherapeutic drugs from the cell, reducing their intracellular concentration and effectiveness. nih.govnih.gov The ABCG2 transporter, also known as Breast Cancer Resistance Protein (BCRP), is particularly notorious for its ability to transport a wide range of anticancer agents, including many tyrosine kinase inhibitors. nih.govresearchgate.net

Recent studies have identified this compound as a potent and selective inhibitor of the ABCG2 efflux pump. nih.govnih.gov At non-toxic concentrations, this compound can directly inhibit the transport function of ABCG2. nih.gov This action restores the sensitivity of resistant cells to other chemotherapeutic agents by increasing their intracellular accumulation. nih.govnih.gov By blocking the efflux pump, this compound can reverse ABCG2-mediated multidrug resistance, making it a valuable agent in combination therapies for drug-resistant tumors. nih.govnih.gov This dual role—inhibiting EGFR and blocking a key resistance pump—positions this compound uniquely as both a targeted agent and a resistance modulator.

Table 2: Reversal of ABCG2-Mediated Drug Resistance by this compound This table summarizes the ability of this compound to restore sensitivity to various chemotherapy drugs in cancer cells overexpressing the ABCG2 efflux pump. The "Fold Reversal" indicates how many times more potent the chemotherapy drug becomes in the presence of RG 14620. Data is derived from published research findings. nih.gov

| Chemotherapy Drug | Resistant Cell Line | Fold Reversal with RG 14620 | Selectivity Note |

|---|---|---|---|

| Topotecan (B1662842) | S1-M1-80 | Potent Reversal | Selective for ABCG2; does not significantly reverse resistance mediated by ABCB1 or ABCC1 pumps. nih.gov |

| SN-38 | S1-M1-80 | Potent Reversal | |

| Mitoxantrone | S1-M1-80 | Potent Reversal |

Structure Activity Relationships Sar and Computational Studies

Key Structural Features Influencing Biological Activity

Significance of Pyridine (B92270) Ring

The pyridine ring is a characteristic feature of many tyrphostin compounds and plays a vital role in their inhibitory mechanism. chemimpex.comchemimpex.com In Tyrphostin RG 14620, this nitrogen-containing aromatic ring is believed to be essential for forming key interactions within the ATP-binding site of protein kinases. Its ability to participate in hydrogen bonding and π-π stacking interactions with amino acid residues in the kinase domain contributes to the stable binding of the inhibitor, which is a critical determinant of its efficacy. The specific orientation and electronic properties of the pyridine ring help to correctly position the molecule within the active site for optimal inhibition.

Role of Dichlorophenyl Moiety

The dichlorophenyl group is another cornerstone of this compound's structure, significantly influencing its inhibitory potency and selectivity. chemimpex.com The presence and position of the two chlorine atoms on the phenyl ring are critical. These halogen atoms modify the electronic distribution of the ring and contribute to favorable hydrophobic and van der Waals interactions with the target protein. Structure-activity relationship studies on various tyrphostins have demonstrated that the nature and substitution pattern on this phenyl ring can dramatically alter the compound's activity against different kinases. nih.gov The 3,5-dichloro substitution, in particular, is a key factor in the specific inhibitory profile of RG 14620, likely by enhancing its affinity for the target kinase pocket over other configurations.

| Structural Feature | Proposed Role in Biological Activity |

|---|---|

| Pyridine Ring | Forms hydrogen bonds and π-π stacking interactions within the kinase ATP-binding site, aiding in molecular recognition and stable binding. |

| Dichlorophenyl Moiety | Participates in hydrophobic and van der Waals interactions, with the specific 3,5-dichloro pattern enhancing binding affinity and contributing to inhibitor selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug design, helping to predict the activity of novel molecules and optimize lead compounds.

Traditional QSAR Approaches

For classes of compounds like tyrphostins, traditional QSAR approaches have been employed to understand the physicochemical properties that govern their inhibitory potential. These methods typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and the development of a mathematical equation that links these descriptors to biological activity. For instance, 2D-QSAR models can reveal the importance of bulk, branching, and specific chemical fragments for activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a three-dimensional map of the steric and electrostatic fields around the molecules, highlighting regions where modifications would likely enhance or diminish activity. nih.gov Such studies on benzylidene malononitrile (B47326) tyrphostins have been crucial in guiding the synthesis of more potent and selective kinase inhibitors. acs.org

Group-Based Quantitative Structure-Activity Relationship (G-QSAR)

Group-Based QSAR (G-QSAR) is an extension of traditional QSAR that is particularly useful for analyzing libraries of compounds built around a common scaffold. This approach models the biological activity based on the contributions of different substituent groups (R-groups) at various positions on the core structure. For a series of tyrphostin analogues, G-QSAR could be used to quantify the impact of different substitutions on the pyridine or phenyl rings, thereby systematically exploring the chemical space to identify optimal functional groups for maximizing inhibitory activity and selectivity.

Molecular Docking and Computational Modeling

Molecular docking and other computational modeling techniques provide a dynamic, atom-level view of how inhibitors like this compound interact with their biological targets. acs.org Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. ijpsr.com

In the case of this compound, docking studies can model its insertion into the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase domain, for which it is a known inhibitor. glpbio.commedchemexpress.com These models can visually confirm the roles of the key structural features identified in SAR studies. For example, a docking simulation would likely show the pyridine ring forming hydrogen bonds with backbone atoms in the hinge region of the kinase, while the dichlorophenyl moiety settles into a nearby hydrophobic pocket. These computational insights are invaluable for rationalizing the observed biological data and for designing next-generation inhibitors with improved properties. acs.org Furthermore, computational studies can help explain unexpected activities, such as the inhibition of 5-lipoxygenase (5-LO) product formation, by suggesting potential binding modes or allosteric effects. nih.gov

| Computational Method | Application and Insights Provided |

|---|---|

| Traditional QSAR (2D/3D) | Correlates molecular descriptors with biological activity to predict potency and guide structural modifications. nih.gov |

| G-QSAR | Evaluates the contribution of specific substituent groups to the overall activity of a series of analogues. |

| Molecular Docking | Predicts the binding pose and affinity of the inhibitor in the active site of the target protein, visualizing key molecular interactions. acs.orgijpsr.com |

Prediction of Ligand-Target Interactions

Computational docking studies have been instrumental in predicting how this compound interacts with its protein targets, most notably the multidrug resistance transporter ABCG2. nih.gov The primary function of this transporter is to protect tissues by extruding xenobiotic molecules. nmitaylor.com However, its overexpression in cancer cells is a major cause of multidrug resistance (MDR). nih.govnih.gov this compound has been identified as a potent and selective modulator of ABCG2, capable of reversing this resistance. patsnap.comnih.gov

Docking analyses were performed using the cryo-electron microscopy (cryo-EM) structure of the human ABCG2 homodimer to identify potential binding sites for this compound within the transporter's transmembrane domain (TMD). nih.gov These computational predictions are supported by biochemical evidence. For instance, this compound was found to inhibit the photoaffinity labeling of ABCG2 with iodoarylazidoprazosin (IAAP) by approximately 55% at a concentration of 10 μM. nih.gov This finding strongly suggests that this compound directly binds to the substrate-binding site of the ABCG2 transporter. nih.gov

Furthermore, the interaction is substantiated by the compound's effect on the transporter's function. This compound stimulates the vanadate-sensitive ATPase activity of ABCG2 in a concentration-dependent manner, with a calculated half-maximal effective concentration (EC50) of 224 ± 24 nM. nih.gov Since ATP hydrolysis is coupled to substrate transport in ABC transporters, this stimulation suggests that this compound is likely a substrate of ABCG2. nih.gov The unique chemical structure of this compound, which includes a pyridine ring and a dichlorophenyl moiety, is recognized as a key contributor to its biological activity. chemimpex.com

| Experimental Assay | Finding | Implication for Ligand-Target Interaction |

|---|---|---|

| Computational Docking | Predicted binding within the transmembrane domain of ABCG2. nih.gov | Identifies the substrate-binding pocket as the likely interaction site. |

| Photoaffinity Labeling Inhibition | ~55% inhibition of [125I]IAAP labeling of ABCG2 at 10 μM. nih.gov | Confirms direct binding to the ABCG2 substrate-binding site. |

| ATPase Activity Assay | Stimulates vanadate-sensitive ATPase activity with an EC50 of 224 ± 24 nM. nih.gov | Suggests this compound is a substrate for the ABCG2 transporter. |

Analysis of Drug-Binding Pockets (e.g., ABCG2)

The drug-binding pocket of the human ABCG2 transporter is a large, hydrophobic, inward-facing central cavity located within the transmembrane domains. nih.govnmitaylor.com This pocket is accessible from both the cytoplasm and the inner leaflet of the cell membrane, allowing it to accommodate a wide variety of flat, polycyclic, and hydrophobic substrates. nmitaylor.com Cryo-EM structural data has revealed that this multidrug-binding cavity is situated at the dimer interface, below a "leucine plug" and between transmembrane helices. biorxiv.org

Computational docking analyses place this compound within this specific substrate-binding pocket. nih.gov The interaction within this pocket is critical for the compound's ability to modulate ABCG2 activity and reverse multidrug resistance. nih.govnih.gov The binding pocket's shape favors flat compounds, and it is lined with key amino acid residues that interact with substrates. biorxiv.org Mutagenesis studies have confirmed the functional importance of several residues within this pocket, such as F439 and N436, for substrate recognition and transport. biorxiv.org While the precise residues interacting with this compound have not been fully detailed in published studies, the docking analysis confirms its placement within this functionally critical region. nih.gov

The ability of this single binding pocket to recognize numerous structurally and chemically diverse compounds is a hallmark of multidrug transporters like ABCG2. biorxiv.org The interaction of this compound with this pocket not only inhibits the transport of other chemotherapeutic agents but also leads to its own transport, as suggested by the stimulation of ATPase activity. nih.gov

| Feature of ABCG2 Binding Pocket | Description | Relevance to this compound |

|---|---|---|

| Location | Central, inward-facing cavity within the transmembrane domain at the dimer interface. nmitaylor.combiorxiv.org | Site of predicted binding for RG 14620 based on docking studies. nih.gov |

| Environment | Large and highly hydrophobic. nmitaylor.com | Suitable for accommodating the dichlorophenyl moiety of RG 14620. |

| Accessibility | Accessible from the cytoplasm and inner membrane leaflet. nmitaylor.com | Allows entry of RG 14620 into the binding site. |

| Key Residues | Lined with critical residues for substrate binding, such as F439 and N436. biorxiv.org | These residues likely contribute to the binding and recognition of RG 14620. |

Synergistic Effects and Combination Therapies

Combination with Mammalian Target of Rapamycin (B549165) (mTOR) Inhibitors

Studies have demonstrated a significant synergistic effect when Tyrphostin RG 14620 is combined with inhibitors of the mammalian target of rapamycin (mTOR), such as rapamycin nih.govlipidmaps.org. This combination has shown particular efficacy in promoting cell death in endometrial cancer cells nih.govlipidmaps.org.

Research indicates that the loss or mutation of the PTEN (phosphatase and tensin homologue deleted on chromosome 10) gene is associated with resistance to EGFR tyrosine kinase inhibitors (TKIs) like this compound nih.gov. In endometrial cancer cells, PTEN loss can lead to increased cell proliferation and elevated levels of key signaling proteins, including EGFR, phospho-EGFR, AKT, phospho-AKT, and phospho-mTOR nih.gov. Cells with intact PTEN (e.g., HEC-1A and Ishikawa(PTEN)) were sensitive to this compound, whereas those with PTEN loss or inactivation (e.g., Ishikawa and HEC-1A(PTENkd)) exhibited resistance nih.gov.

The combined treatment of this compound and rapamycin was found to be more effective than either monotherapy, especially in carcinoma cells with PTEN dysfunction nih.gov. This synergistic effect promotes cell death in both PTEN-deficient and PTEN-intact endometrial cancer cells, particularly in those with upregulated EGFR activation nih.gov. Mechanistically, sensitive cell lines treated with this compound showed decreased phospho-EGFR protein expression, while PTEN-intact cells sensitive to RG14620 also exhibited decreased phospho-AKT and phospho-p70S6 protein expression nih.gov. The resistance to EGFR TKI observed due to PTEN loss was reversed by either reintroducing PTEN or by treating with an mTOR inhibitor nih.gov.

The following table summarizes key findings regarding the combination of this compound with mTOR inhibitors:

| Cell Line Type | PTEN Status | Sensitivity to RG 14620 Monotherapy | Effect of RG 14620 + Rapamycin Combination | Key Molecular Changes |

| Endometrial Cancer (HEC-1A, Ishikawa) nih.gov | Intact PTEN | Sensitive nih.gov | Synergistic cell death nih.gov | Decreased phospho-EGFR, phospho-AKT, phospho-p70S6 nih.gov |

| Endometrial Cancer (Ishikawa, HEC-1A(PTENkd)) nih.gov | PTEN Loss/Inactivation | Resistant nih.gov | Synergistic cell death, particularly pronounced nih.gov | Upregulated EGFR, phospho-EGFR, AKT, phospho-AKT, phospho-mTOR nih.gov |

Co-Administration with Monoclonal Antibodies Targeting EGFR

This compound functions as an EGFR inhibitor, specifically a tyrosine kinase inhibitor (TKI) drugbank.comuni.lu. The epidermal growth factor receptor (EGFR) is a critical target in various cancers, and its signaling pathway is often dysregulated in malignancies citeab.comscispace.com. Monoclonal antibodies (mAbs) targeting EGFR, such as cetuximab and panitumumab, represent another class of anti-EGFR therapeutic agents citeab.comscispace.com. These antibodies bind to the extracellular domain of EGFR, blocking ligand binding and leading to receptor internalization and degradation citeab.com.

While direct studies specifically combining this compound with EGFR-targeting monoclonal antibodies were not explicitly detailed in the provided search results, the broader principle of dual EGFR pathway targeting has shown enhanced efficacy. Combining anti-EGFR monoclonal antibodies with EGFR TKIs, which target different domains (extracellular vs. intracellular) of the receptor, has been investigated as a strategy to enhance EGFR inhibition ncpsb.org.cn. For instance, the combination of cetuximab (an EGFR mAb) with EGFR TKIs like gefitinib (B1684475) or erlotinib (B232) has been shown to augment growth inhibition and enhance the suppression of EGFR phosphorylation and downstream effector molecules (e.g., MAPK and AKT) in various human cancer cell lines, including head and neck cancer ncpsb.org.cn. This suggests a strong rationale for exploring similar combined regimens involving this compound, given its role as an EGFR TKI, to achieve more profound and comprehensive blockade of EGFR-mediated signaling pathways.

Combined Regimens with Retinoids

Retinoids, which are derivatives of vitamin A, are known for their profound effects on cell proliferation, differentiation, and apoptosis, acting primarily through nuclear retinoid receptors (RARs and RXRs) chem960.comwikipedia.orgmrc.ac.uk. Research has indicated a cooperative interaction between this compound and retinoids in inhibiting the growth of ovarian cancer cells lipidmaps.orgfishersci.ca.

Specifically, c-erbB-1 (EGFR) selective tyrphostins, including RG-14620 and AG1517, along with all-trans retinoic acid and 9-cis retinoic acid, have demonstrated an ability to inhibit the proliferation of ovarian cancer cell lines such as HOC-7 and OVCAR-3 fishersci.ca. The antiproliferative activity of AG1517 was enhanced by all-trans retinoic acid, suggesting an interaction between the c-erbB and retinoid signaling pathways fishersci.ca. This cooperation highlights the potential for combined regimens to achieve more effective growth inhibition in certain cancer types.

The following table outlines the cooperative effects observed with this compound and retinoids:

| Compound Combination | Cell Lines | Observed Effect | Underlying Mechanism/Interaction |

| This compound + Retinoids (All-trans/9-cis Retinoic Acid) lipidmaps.orgfishersci.ca | Ovarian Cancer Cells (HOC-7, OVCAR-3) fishersci.ca | Cooperative inhibition of cell proliferation lipidmaps.orgfishersci.ca | Interaction between c-erbB and retinoid pathways fishersci.ca |

Experimental Methodologies for Studying Tyrphostin Rg 14620

In Vitro Assay Systems

In vitro assay systems are crucial for understanding the cellular and molecular effects of Tyrphostin RG 14620. These controlled environments allow for detailed analysis of its impact on cell viability, proliferation, apoptosis, protein expression, enzyme activity, and morphological changes.

Cell Viability and Proliferation Assays (e.g., MTT Method, Colony Formation)

Cell viability and proliferation assays are fundamental for evaluating the antiproliferative effects of this compound. Researchers commonly utilize methods such as the MTT assay, which measures metabolic activity, to determine cell viability and half-maximal inhibitory concentrations (IC50) patsnap.comnih.govsigmaaldrich.com. Other cytotoxicity assays, including those employing highly water-soluble tetrazolium salts, neutral red, and crystal violet, have also been used to assess cellular responses nih.gov.